molecular formula C19H30N2O3 B15013339 N'-(2-Ethoxyphenyl)-N-nonylethanediamide

N'-(2-Ethoxyphenyl)-N-nonylethanediamide

Cat. No.: B15013339
M. Wt: 334.5 g/mol
InChI Key: YNXLWOLGHXNIAX-UHFFFAOYSA-N
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Description

N’-(2-Ethoxyphenyl)-N-nonylethanediamide is an organic compound characterized by the presence of an ethoxyphenyl group and a nonyl chain attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxyphenyl)-N-nonylethanediamide typically involves the reaction of 2-ethoxyaniline with nonylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-(2-Ethoxyphenyl)-N-nonylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxyphenyl)-N-nonylethanediamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-Ethoxyphenyl)-N-nonylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized as an additive in polymers to enhance their properties, such as stability and durability.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxyphenyl)-N-nonylethanediamide involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethoxyphenyl)-N-methylethanediamide
  • N-(2-Ethoxyphenyl)-N-ethylethanediamide
  • N-(2-Ethoxyphenyl)-N-propylethanediamide

Uniqueness

N’-(2-Ethoxyphenyl)-N-nonylethanediamide is unique due to the presence of a long nonyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall biological activity compared to its shorter-chain analogs.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N'-(2-ethoxyphenyl)-N-nonyloxamide

InChI

InChI=1S/C19H30N2O3/c1-3-5-6-7-8-9-12-15-20-18(22)19(23)21-16-13-10-11-14-17(16)24-4-2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

YNXLWOLGHXNIAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

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